tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound with the molecular formula C13H17IN2O2S2 and a molecular weight of 424.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodinated benzodithiazole moiety.
Preparation Methods
The synthesis of tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethylamine under specific conditions . The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzodithiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the benzodithiazole ring.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodinated benzodithiazole moiety is believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-iodoethyl)carbamate: This compound has a similar structure but lacks the benzodithiazole moiety, which may result in different chemical and biological properties.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: This compound contains a different heterocyclic ring system and is used in different applications.
The uniqueness of this compound lies in its iodinated benzodithiazole moiety, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H17IN2O2S2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
PWZNBDAVURHPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)I |
Origin of Product |
United States |
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